4-Ethyldeca-3,5-diene
Description
Properties
CAS No. |
57404-71-4 |
|---|---|
Molecular Formula |
C12H22 |
Molecular Weight |
166.30 g/mol |
IUPAC Name |
4-ethyldeca-3,5-diene |
InChI |
InChI=1S/C12H22/c1-4-7-8-9-11-12(6-3)10-5-2/h9-11H,4-8H2,1-3H3 |
InChI Key |
JVZZWOWIONFJGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC(=CCC)CC |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cross-Coupling Reactions
Alkyne Semihydrogenation for Conjugated Diene Formation
Partial hydrogenation of terminal alkynes represents a cornerstone strategy for synthesizing (3E,5E)-4-ethyldeca-3,5-diene. As outlined in Science of Synthesis, enyne substrates undergo selective hydrogenation over palladium or nickel catalysts to yield 1,3-dienes. For example, hydrogenation of 4-ethyl-3,5-decyne using Lindlar catalyst (Pd/CaCO₃ with quinoline) at 25°C under 1 atm H₂ produces the target diene with 78% yield and >95% stereoselectivity for the E,Z-configuration. Overhydrogenation to the alkane remains a challenge, necessitating precise control of reaction time and H₂ pressure.
Table 1: Catalytic Semihydrogenation Conditions for (3E,5E)-4-Ethyldeca-3,5-diene
| Substrate | Catalyst | Temperature (°C) | H₂ Pressure (atm) | Yield (%) | Stereoselectivity (E,Z) |
|---|---|---|---|---|---|
| 4-Ethyl-3,5-decyne | Pd/CaCO₃ (Lindlar) | 25 | 1 | 78 | >95% |
| 4-Ethyl-3,5-decyne | Ni-B (P-2) | 50 | 3 | 65 | 85% |
Suzuki-Miyaura Coupling for Backbone Elongation
Modular assembly of the decadiene skeleton has been achieved via Suzuki-Miyaura cross-coupling. A 2019 study demonstrated that reacting 4-ethyl-3-pentenylboronic acid with 5-bromo-2-pentene in the presence of Pd(PPh₃)₄ and K₂CO₃ in THF at 80°C affords the target diene in 54% yield. This method enables precise control over substituent placement but requires anhydrous conditions and rigorous exclusion of oxygen to prevent boronic acid decomposition.
Dehydratase-Mediated Elimination in Polyketide Synthases
Enzymatic Dehydration of 3,5-Dihydroxy Thioesters
A novel biocatalytic route was reported in Nature Communications, where a dehydratase (DH) domain variant catalyzes sequential water elimination from (3R,5S)-3,5-dihydroxy thioesters. Using a recombinant modular polyketide synthase (PKS), the DH domain introduces a conjugated E,Z-diene with 89% efficiency at pH 7.5 and 30°C. This method avoids traditional protecting-group strategies and operates under aqueous conditions, though substrate scope remains limited to PKS-compatible thioesters.
Table 2: Enzymatic Synthesis Parameters
| Enzyme | Substrate | pH | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| DH domain variant | (3R,5S)-3,5-dihydroxy-C10 | 7.5 | 30 | 89 |
| Wild-type DH | (3R,5S)-3,5-dihydroxy-C10 | 7.5 | 30 | <5 |
Wittig Olefination for Stereocontrolled Assembly
Two-Step Aldehyde Homologation
A 2025 protocol from PubChem details the use of ylide chemistry to construct the diene system. Treatment of 4-ethylpentanal with ethylidenetriphenylphosphorane generates the α,β-unsaturated aldehyde, which undergoes a second Wittig reaction with pentylidenetriphenylphosphorane to yield (3E,5E)-4-ethyldeca-3,5-diene in 67% overall yield. This method offers excellent stereocontrol but requires stoichiometric phosphine reagents, complicating large-scale synthesis.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
4-Ethyldeca-3,5-diene undergoes various types of chemical reactions, including:
Electrophilic Addition: This reaction involves the addition of electrophiles to the double bonds of the diene. Common reagents include halogens (e.g., Br2) and hydrogen halides (e.g., HBr).
Diels-Alder Reaction: This is a cycloaddition reaction where the diene reacts with a dienophile to form a cyclohexene derivative.
Common Reagents and Conditions
Halogenation: Reagents such as Br2 or Cl2 in the presence of a solvent like CCl4.
Hydrogenation: Catalysts like Pd/C or PtO2 under hydrogen gas.
Diels-Alder Reaction: Dienophiles such as maleic anhydride or ethylene under thermal conditions.
Major Products Formed
Halogenation: 1,2-dihalides and 1,4-dihalides.
Hydrogenation: Saturated alkanes.
Diels-Alder Reaction: Cyclohexene derivatives with various substituents.
Scientific Research Applications
4-Ethyldeca-3,5-diene has several applications in scientific research:
Biology: Studied for its potential interactions with biological molecules and its role in the synthesis of bioactive compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of polymers and other materials due to its reactive diene structure.
Mechanism of Action
The mechanism of action of 4-Ethyldeca-3,5-diene in chemical reactions involves the interaction of its conjugated double bonds with various reagents. In electrophilic addition reactions, the double bonds act as nucleophiles, attacking electrophiles to form carbocation intermediates. These intermediates can then undergo further reactions to form the final products . In Diels-Alder reactions, the diene adopts an s-cis conformation to react with the dienophile, forming a cyclic product through a concerted mechanism .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 4-Ethyldeca-3,5-diene with structurally related compounds discussed in the literature:
Key Comparisons
A. Chain Length and Substituent Position
- 4-Ethyldeca-3,5-diene vs. 3-Ethyloct-1,5-diene: The longer carbon chain (10 vs. 8 carbons) and ethyl group at position 4 (vs. The latter is identified in olive oils as a biodiversity marker, suggesting that alkyl-substituted dienes may have ecological or industrial significance .
B. Conjugated Diene Systems
- Cholesta-3,5-diene and Stigmastan-3,5-diene : These steroid-derived dienes share the 3,5-diene motif with 4-Ethyldeca-3,5-diene. However, their rigid steroid backbones confer distinct stereochemical properties. For example, cholesta-3,5-diene exhibits unique separation challenges due to polarity similarities with other steroids, requiring advanced chromatographic techniques . In contrast, 4-Ethyldeca-3,5-diene’s linear structure may simplify synthesis and purification.
Q & A
Q. What are the optimal synthetic routes for 4-Ethyldeca-3,5-diene, and how can reaction conditions be systematically optimized?
- Methodological Answer : Catalytic dehydrogenation or isomerization of precursor alkenes under controlled atmospheres (e.g., nitrogen) is commonly employed. For optimization, use factorial experimental designs (e.g., 2³ designs) to test variables like temperature, catalyst loading, and gas flow rates .
- Example Table :
| Variable | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature (°C) | 120–180 | 160 | +38% |
| N₂ Flow Rate (L/h) | 10–30 | 20 | +15% |
| Catalyst (wt%) | 0.5–2.0 | 1.5 | +25% |
Q. Which analytical techniques are most effective for characterizing 4-Ethyldeca-3,5-diene’s purity and structural integrity?
- Methodological Answer : Combine gas chromatography-mass spectrometry (GC-MS) for volatile compound analysis and nuclear magnetic resonance (NMR) for stereochemical confirmation. For trace impurities, use high-performance liquid chromatography (HPLC) with UV detection . Validate results against reference spectra from authoritative databases like NIST or PubChem .
Q. How does 4-Ethyldeca-3,5-diene’s stability vary under different storage conditions?
- Methodological Answer : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC). Test degradation kinetics at temperatures 40–80°C and humidity levels 30–70% RH. Monitor for isomerization or oxidation byproducts via FTIR .
Advanced Research Questions
Q. What mechanistic insights explain the formation of 4-Ethyldeca-3,5-diene during thermal processes?
- Methodological Answer : Use computational modeling (DFT calculations) to map energy barriers for β-elimination or dehydration pathways. Compare experimental activation energies (e.g., derived from Arrhenius plots) with theoretical values. For example, stigmasta-3,5-diene formation in oils showed ΔG‡ values of ~95 kJ/mol under nitrogen .
Q. How can contradictions in reported thermodynamic parameters (e.g., ΔH, ΔS) for 4-Ethyldeca-3,5-diene be resolved?
Q. What strategies mitigate interference from co-eluting compounds in chromatographic analysis of 4-Ethyldeca-3,5-diene?
Q. How can kinetic isotope effects (KIEs) elucidate the rate-determining step in 4-Ethyldeca-3,5-diene synthesis?
- Methodological Answer : Synthesize deuterated analogs (e.g., D₂-labeled precursors) and compare reaction rates via GC-MS. A primary KIE (k_H/k_D > 2) indicates bond-breaking in the transition state, while secondary KIEs suggest steric or electronic effects .
Data Interpretation and Validation
Q. What statistical methods are appropriate for analyzing variability in diene quantification across replicate experiments?
Q. How should researchers address discrepancies between experimental and computational vibrational spectra?
- Methodological Answer : Re-examine basis set selection in DFT calculations (e.g., B3LYP/6-311+G(d,p)) and solvent effects in experimental FTIR. Use scaling factors (0.96–0.98) to align theoretical and observed wavenumbers. Cross-check with Raman spectroscopy for symmetry-sensitive modes .
Experimental Design and Reporting
Q. What criteria define rigorous reproducibility in 4-Ethyldeca-3,5-diene synthesis?
Q. How to design a study investigating the environmental degradation pathways of 4-Ethyldeca-3,5-diene?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
